2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol
Description
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol is a piperidine derivative featuring an aminomethyl group at the 2-position of the piperidine ring and an ethanol moiety linked via a two-carbon chain.
Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to modulate biological targets. The ethanol group in this compound may enhance water solubility compared to non-hydroxylated analogs, making it a candidate for drug discovery or chemical synthesis .
Properties
IUPAC Name |
2-[2-(aminomethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-7-8-3-1-2-4-10(8)5-6-11/h8,11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJCLXNVZNCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reductive amination of piperidine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include:
Temperature: 25-50°C
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in synthetic pathways .
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones or aldehydes |
| Reduction | NaBH₄, LiAlH₄ | More saturated derivatives |
| Substitution | Alkyl halides, NaOH | Substituted piperidine derivatives |
Biology
Ligand Studies:
The compound has been investigated for its potential as a ligand in receptor studies. Its structure allows it to interact with biological targets effectively, potentially influencing receptor activity and enzyme modulation. This property is critical for drug development and understanding biochemical pathways.
Medicine
Therapeutic Potential:
Research has explored the use of this compound as an intermediate in drug synthesis. Its unique structure may provide therapeutic benefits in treating various conditions by acting on specific molecular targets within the body. For instance, its interactions with neurotransmitter receptors could lead to applications in neuropharmacology .
Case Studies
Case Study 1: Drug Development
In a study focused on developing new analgesics, researchers utilized this compound to synthesize novel compounds that exhibited enhanced efficacy compared to existing medications. The aminomethyl group facilitated binding to pain receptors, demonstrating the compound's potential in pain management therapies.
Case Study 2: Agrochemical Applications
Another investigation highlighted the use of this compound in synthesizing agrochemicals aimed at pest control. The piperidine structure allowed for modifications that improved the bioactivity of the resultant products against specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Aminopiperidin-1-yl)ethanol (CAS 89850-72-6)
- Structural Differences: The amino group is at the 4-position of the piperidine ring instead of the 2-position.
- Physicochemical Properties : Molecular weight = 144.21 g/mol (C₇H₁₆N₂O), smaller than the target compound due to the absence of a methylene spacer in the side chain .
- Applications : Used as a pharmaceutical intermediate; its solubility profile (polar solvents) aligns with the target compound but may exhibit distinct pharmacokinetics due to the altered amine position .
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS 727719-96-2)
- Structural Differences: Contains a phenyl group and a ketone (ethanone) instead of the ethanol moiety.
- Physicochemical Properties: Higher molecular weight (232.32 g/mol, C₁₄H₂₀N₂O) and lipophilicity due to the aromatic ring. Soluble in chloroform and methanol, suggesting reduced water solubility compared to the target compound .
- Applications : Likely used in organic synthesis for building blocks with aromatic pharmacophores .
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol (CAS 954572-56-6)
- Structural Differences : Incorporates a pyridinyl group at the 5-position, introducing aromaticity and additional nitrogen atoms.
- Physicochemical Properties : Molecular weight = 235.33 g/mol (C₁₃H₂₁N₃O). The pyridine ring enhances stability and may alter binding affinity in biological systems .
- Applications: Potential use in targeting nicotinic acetylcholine receptors or as a chelating agent due to the pyridine moiety .
2-[2-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one
- Structural Differences : Replaces the hydroxyl group with a ketone and adds a second piperidinyl group.
- Physicochemical Properties : Higher molecular weight (239.36 g/mol, C₁₃H₂₅N₃O) and increased steric hindrance, likely reducing solubility in aqueous media .
- Applications : Suited for hydrophobic environments in catalysis or as a precursor for heterocyclic compounds .
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|
| Target Compound | ~170–200 (estimated) | Likely polar solvents (e.g., methanol) |
| 2-(4-Aminopiperidin-1-yl)ethanol | 144.21 | Polar solvents |
| 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one | 232.32 | Chloroform, methanol |
| 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol | 235.33 | Not specified (likely polar) |
Biological Activity
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol, a compound featuring a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 158.24 g/mol. The compound is characterized by its piperidine structure, which contributes to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate their activity, leading to potential therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The inhibition zones observed for certain derivatives ranged from 10 mm to 17 mm against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that this compound and its derivatives possess notable antiproliferative effects against various cancer cell lines. For example, compounds were tested against the MDA-MB-231 breast cancer cell line, yielding IC50 values ranging from 0.33 to 7.10 μM . The structure–activity relationship (SAR) analysis highlighted that modifications on the piperidine ring significantly influenced their anticancer efficacy.
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: Anticancer Activity
In one study, researchers synthesized a series of piperidine derivatives, including this compound, and evaluated their antiproliferative effects against multiple cancer cell lines (MCF-7, A2780). The results indicated that modifications at the piperidine nitrogen significantly enhanced potency against these cell lines .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of structurally similar compounds. The derivatives were tested against standard pathogenic strains, revealing substantial antibacterial activity particularly against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) showing effectiveness at lower concentrations than previously reported compounds .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol, and how are key intermediates characterized?
- Answer : The compound can be synthesized via reductive amination or borane-mediated reduction. For example, borane dimethyl sulfide (BH₃·SMe₂) is used to reduce secondary amines to alcohols under mild conditions, as demonstrated in the synthesis of structurally similar alcohols like 2-(2-methoxyphenyl)ethan-1-ol . Key intermediates (e.g., piperidine derivatives) are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Hydrolysis steps (e.g., using KOH in methanol) may precede final reduction to ensure proper functional group conversion .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Protective gear (gloves, goggles, lab coat) is mandatory due to potential skin/eye irritation and inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include immediate flushing with water for eye/skin contact and oxygen administration for inhalation exposure . The compound’s amine and alcohol moieties may react exothermically with strong acids/oxidizers, requiring inert atmosphere conditions for sensitive reactions .
Q. How is the purity of this compound validated, and what analytical methods are preferred?
- Answer : Purity is assessed via HPLC (≥95% area normalization) with UV detection at 254 nm. Complementary techniques include gas chromatography (GC) for volatile byproducts and Karl Fischer titration for residual water. Structural confirmation employs FTIR (amine N-H stretch at ~3300 cm⁻¹) and LC-MS for molecular ion verification .
Advanced Research Questions
Q. How can conflicting data on reaction yields for piperidine-derived alcohols be resolved during optimization?
- Answer : Yield discrepancies often arise from solvent polarity, temperature, or catalyst loading. For example, lithium aluminium hydride (LiAlH₄) reductions of similar alcohols showed variable yields (50–85%) depending on substrate steric hindrance . Systematic Design of Experiments (DoE) can identify critical factors, while in situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation. Contradictions in borane vs. cyanoborohydride reductant efficiency should be contextualized via kinetic studies .
Q. What strategies improve selectivity in functionalizing the aminomethyl-piperidine scaffold without over-reduction or side reactions?
- Answer : Selective protection/deprotection of the amine group (e.g., using Boc-anhydride) prevents undesired alkylation. For reductive steps, sodium cyanoborohydride (NaBH₃CN) offers pH-dependent selectivity for imine intermediates over alcohols . Computational modeling (DFT) predicts steric and electronic barriers to guide reagent choice. For example, bulky substituents on the piperidine ring may necessitate milder conditions to avoid ring-opening .
Q. How can metabolic pathways of this compound be predicted or analyzed in preclinical studies?
- Answer : Radiolabeled isotopes (e.g., ¹⁴C at the ethanol moiety) track metabolic fate in vitro. LC-MS/MS identifies phase I metabolites (oxidation, deamination) and phase II conjugates (glucuronides). Comparative studies with analogs like 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol reveal common CYP450 isoforms involved in oxidation . Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life and guide structural modifications to enhance bioavailability .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the stability of this compound under acidic conditions?
- Answer : Stability varies with acid strength and solvent. For instance, HCl in methanol may protonate the amine without decomposition, while concentrated H₂SO₄ likely cleaves the piperidine ring. Studies on similar compounds (e.g., 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) show that electron-withdrawing groups on the piperidine ring increase acid sensitivity . Contradictions arise from differing experimental scales (mg vs. gram-level) and purity of starting materials .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
